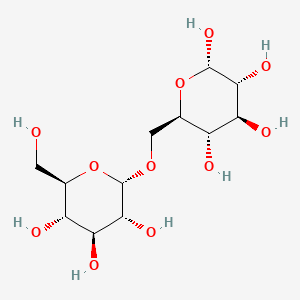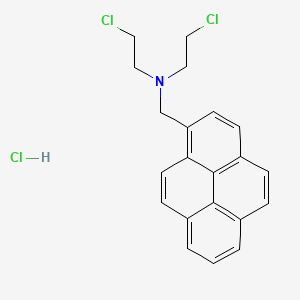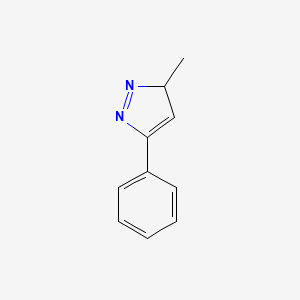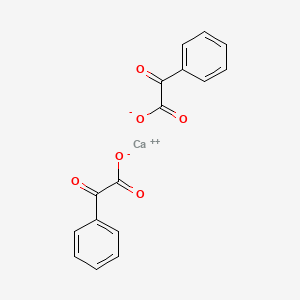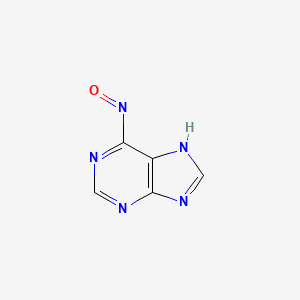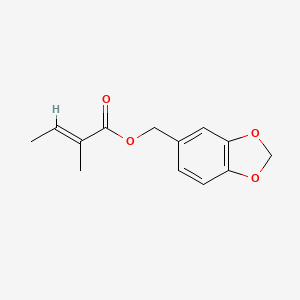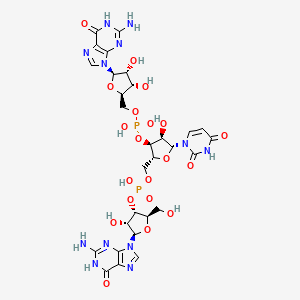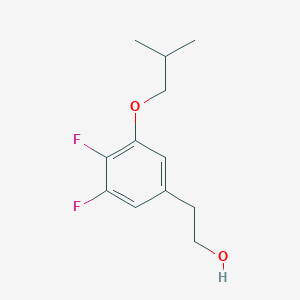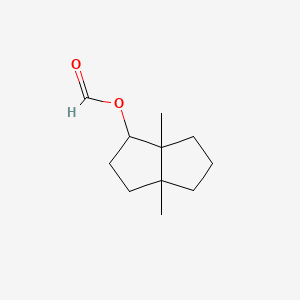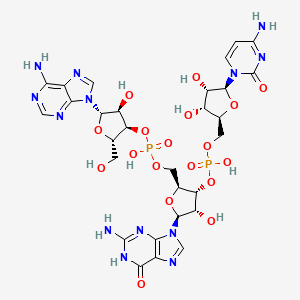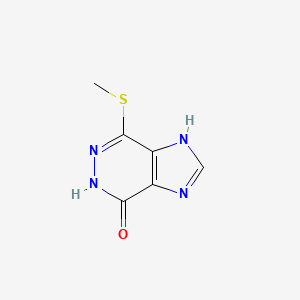
4-(Methylthio)-1H-imidazo(4,5-d)pyridazin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 64800 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 64800 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and quality.
Industrial Production Methods
In an industrial setting, the production of NSC 64800 is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to maintain the integrity of the compound throughout the production process.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 64800 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 64800 into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 64800 typically use common reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Leads to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Results in reduced forms with fewer oxygen atoms.
Substitution: Produces compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
NSC 64800 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 64800 involves its interaction with specific molecular targets and pathways. It can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA: Affect gene expression and cellular functions.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
NSC 64800 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973, NSC 17500, and NSC 19500 share some structural similarities.
Uniqueness: NSC 64800 stands out due to its specific reactivity and stability, making it particularly valuable for certain applications.
Propriétés
Numéro CAS |
3438-77-5 |
|---|---|
Formule moléculaire |
C6H6N4OS |
Poids moléculaire |
182.21 g/mol |
Nom IUPAC |
4-methylsulfanyl-3,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H6N4OS/c1-12-6-4-3(7-2-8-4)5(11)9-10-6/h2H,1H3,(H,7,8)(H,9,11) |
Clé InChI |
RTGVGYBMQVNBMV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC(=O)C2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


